Cas no 749900-74-1 (3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid)

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with an amino group at the 3-position and a methyl group at the 5-position, along with a carboxylic acid functionality at the 2-position. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive amino and carboxyl groups enable versatile derivatization, facilitating the construction of complex molecular frameworks. The compound’s stability under standard conditions and high purity further enhance its utility in research and industrial applications. Its role in medicinal chemistry includes serving as a precursor for biologically active molecules, underscoring its importance in drug discovery.
3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid structure
749900-74-1 structure
Product name:3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid
CAS No:749900-74-1
MF:C6H8N2O2
MW:140.13992
CID:561513
PubChem ID:45089102

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid
    • 1H-Pyrrole-2-carboxylicacid, 3-amino-5-methyl-
    • 1H-Pyrrole-2-carboxylicacid,3-amino-5-methyl-(9CI)
    • AG-G-98669
    • AK128692
    • CTK2H6790
    • KB-234628
    • SureCN3060385
    • 3-Amino-5-methyl-1H-pyrrole-2-carboxylicacid
    • CS-0280185
    • SB63809
    • DTXSID30666390
    • EN300-148101
    • SCHEMBL3060385
    • 749900-74-1
    • 1H-PYRROLE-2-CARBOXYLIC ACID, 3-AMINO-5-METHYL-
    • DB-268202
    • Inchi: InChI=1S/C6H8N2O2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,7H2,1H3,(H,9,10)
    • InChI Key: ZNJOXIDAHQYCKK-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C(=O)O)N1)N

Computed Properties

  • Exact Mass: 140.058577502g/mol
  • Monoisotopic Mass: 140.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.1Ų
  • XLogP3: 0.8

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-148101-1.0g
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1
1g
$671.0 2023-05-25
Alichem
A109008042-1g
3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1 95%
1g
$375.72 2023-09-01
Enamine
EN300-148101-0.5g
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1
0.5g
$645.0 2023-05-25
Enamine
EN300-148101-0.1g
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1
0.1g
$591.0 2023-05-25
Enamine
EN300-148101-5000mg
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1
5000mg
$1572.0 2023-09-28
Enamine
EN300-148101-10000mg
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1
10000mg
$2331.0 2023-09-28
Enamine
EN300-148101-100mg
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1
100mg
$476.0 2023-09-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1350855-250mg
3-Amino-5-methyl-1h-pyrrole-2-carboxylic acid
749900-74-1 95+%
250mg
¥15542.00 2024-07-28
Chemenu
CM196775-1g
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1 95%
1g
$430 2021-08-05
Enamine
EN300-148101-5.0g
3-amino-5-methyl-1H-pyrrole-2-carboxylic acid
749900-74-1
5g
$1945.0 2023-05-25

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid Related Literature

Additional information on 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 749900-74-1)

The compound 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid, also known by its CAS registry number CAS No. 749900-74-1, is a biologically active organic compound with a unique structure and diverse applications in the fields of pharmacology, biochemistry, and material science. This compound belongs to the class of pyrrole derivatives, which are widely studied due to their potential in drug discovery and as building blocks for advanced materials.

The molecular structure of 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring substituted with an amino group at position 3, a methyl group at position 5, and a carboxylic acid group at position 2. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and biological interactions. The presence of the amino and carboxylic acid groups also enables this compound to participate in peptide bond formation, which is critical in protein synthesis and related biochemical processes.

Recent studies have highlighted the potential of 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid as a precursor for the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and anticancer agents. The compound's ability to modulate enzyme activity and interact with cellular pathways makes it an attractive candidate for drug design. Additionally, its use in the synthesis of functional materials, such as conductive polymers and sensors, has been reported in several scientific journals.

In terms of synthesis, 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid can be prepared through various methods, including condensation reactions, oxidative coupling, and enzymatic catalysis. These methods have been optimized to improve yield and purity, ensuring that the compound meets the high standards required for both research and industrial applications. The choice of synthesis route often depends on the specific requirements of the end product, such as stereochemistry or functional group compatibility.

The physical properties of CAS No. 749900-74-1 include a melting point of approximately 230°C and a solubility profile that allows it to dissolve readily in polar solvents like water and methanol. These properties make it suitable for use in aqueous-based chemical reactions and formulations. Furthermore, its stability under physiological conditions has been tested extensively, making it a promising candidate for pharmaceutical applications.

Recent advancements in computational chemistry have enabled researchers to model the behavior of 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid at the molecular level. These studies have provided insights into its interaction with biomolecules such as proteins and nucleic acids, paving the way for innovative therapeutic strategies. For example, computational models have predicted that this compound could act as an inhibitor for certain kinases involved in cancer progression.

In conclusion, CAS No. 749900-74-1, or 3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid, is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, coupled with recent research findings, positions it as a valuable tool in drug discovery, material science, and biochemical research. As ongoing studies continue to uncover new applications for this compound, its role in advancing scientific knowledge is expected to grow further.

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